molecular formula C10H7BrN2S B1355561 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine CAS No. 64677-65-2

6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine

Cat. No.: B1355561
CAS No.: 64677-65-2
M. Wt: 267.15 g/mol
InChI Key: QAKWJEHBDZIGQO-UHFFFAOYSA-N
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Description

Evolution of Benzothiazole Research

The scientific exploration of benzothiazole compounds began in the late nineteenth century with foundational work that established the structural and synthetic framework for an entire class of heterocyclic compounds. In 1887, A. W. Hofmann achieved the first synthesis of 2-substituted benzothiazole through a simple cyclization mechanism, marking the beginning of systematic benzothiazole research. This pioneering work utilized traditional synthetic pathways that would become the cornerstone for future developments in the field. Hofmann's methodology involved the condensation of 2-aminothiophenols with various carbonyl-containing compounds, establishing a synthetic paradigm that remains influential in contemporary benzothiazole chemistry.

The evolution of benzothiazole research gained significant momentum during the mid-twentieth century, particularly in the 1950s when researchers began investigating the therapeutic potential of benzothiazole derivatives. During this period, 2-aminobenzothiazoles were systematically examined for their muscle relaxant properties, representing the first major pharmacological application of these compounds. This research established benzothiazoles as a versatile pharmaceutical scaffold and initiated decades of investigation into their biological activities. The structural diversity achievable within the benzothiazole framework became apparent as researchers explored various substitution patterns and functional group modifications.

The contemporary era of benzothiazole research has been characterized by exponential growth in both synthetic methodology and application domains. Modern synthetic approaches have expanded beyond traditional condensation reactions to include sophisticated metal-catalyzed processes, photochemical transformations, and biomimetic synthetic strategies. The development of advanced analytical techniques has enabled researchers to explore increasingly complex derivatives, leading to the identification of benzothiazole compounds with diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This evolution has transformed benzothiazoles from simple heterocyclic curiosities into essential components of modern medicinal chemistry and materials science.

Patent analysis reveals the accelerating pace of benzothiazole research, with a particularly notable increase in patent filings between 2010 and 2020. A comprehensive review of 55 benzothiazole-related patents filed from 2015 to 2020 documented applications spanning metabolic diseases, cancer, inflammation, neurodegeneration, viral diseases, bacterial infections, fibrosis, and thrombosis. This patent landscape demonstrates the continued relevance and expanding scope of benzothiazole research in contemporary pharmaceutical development.

Discovery and Development Timeline of 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine

The specific compound this compound emerged from the intersection of advanced benzothiazole chemistry and propargyl functionalization research. While the exact date of its initial synthesis is not documented in the available literature, the compound represents the culmination of several important synthetic developments that occurred throughout the late twentieth and early twenty-first centuries. The integration of propargyl groups into heterocyclic systems gained prominence during the 1990s and 2000s as researchers recognized the unique reactivity and synthetic utility of terminal alkynes.

The development of this compound required the convergence of multiple synthetic methodologies, including halogenation techniques for introducing the bromine substituent at the 6-position of the benzothiazole ring and alkylation strategies for incorporating the propargyl group. The synthesis typically involves the alkylation of 2-mercaptobenzothiazole with propargyl bromide, utilizing bases such as triethylamine in solvents like ethanol under reflux conditions. This synthetic approach reflects the maturation of benzothiazole chemistry and the development of reliable methods for introducing specific functional groups at predetermined positions within the heterocyclic framework.

The compound's registration in chemical databases occurred during the early twenty-first century, with its Chemical Abstracts Service number 64677-65-2 providing a unique identifier within the global chemical literature. The systematic documentation of this compound in major chemical databases, including PubChem, reflects the growing recognition of substituted benzothiazoles as important synthetic intermediates and potential therapeutic agents. The compound's inclusion in various commercial chemical catalogs indicates its availability for research purposes and suggests ongoing interest in its chemical and biological properties.

Recent advances in propargyl chemistry have enhanced the significance of compounds like this compound within the broader context of synthetic organic chemistry. The propargyl group serves as a versatile synthetic handle, enabling further functionalization through click chemistry, cycloaddition reactions, and other modern synthetic transformations. This versatility has contributed to the compound's value as a research tool and potential pharmaceutical intermediate.

Significance in Heterocyclic Chemistry

The compound this compound occupies a unique position within heterocyclic chemistry due to its combination of structural features that enable diverse reactivity patterns and potential applications. The benzothiazole core provides a rigid, planar aromatic system that serves as a scaffold for further functionalization, while the bromine substituent at the 6-position offers opportunities for metal-catalyzed coupling reactions and nucleophilic substitution processes. The presence of the propargyl group introduces additional synthetic versatility through its terminal alkyne functionality, which can participate in a wide range of chemical transformations including cycloaddition reactions, hydrogenation, and oxidation processes.

The imine functionality within the compound represents another significant structural element that contributes to its chemical versatility. Imines are known for their reactivity toward nucleophiles and their ability to serve as precursors to various nitrogen-containing functional groups through reduction, hydrolysis, or other chemical transformations. The combination of these functional groups within a single molecule creates a compound with multiple reactive sites, enabling complex synthetic transformations and the potential for accessing diverse chemical space through systematic modification.

The significance of this compound extends beyond its individual chemical properties to encompass its role as a representative example of modern heterocyclic design principles. Contemporary heterocyclic chemistry emphasizes the integration of multiple functional groups within well-defined molecular frameworks to achieve specific biological or chemical objectives. The strategic placement of the bromine, propargyl, and imine groups within the benzothiazole scaffold exemplifies this approach and demonstrates how careful molecular design can create compounds with enhanced reactivity and potential utility.

The compound also illustrates important principles of structure-activity relationships in heterocyclic chemistry. The benzothiazole core is known to confer biological activity in many derivatives, while the specific substitution pattern can modulate selectivity, potency, and pharmacokinetic properties. The systematic study of compounds like this compound contributes to the understanding of how structural modifications influence chemical and biological behavior, informing the design of future heterocyclic compounds.

Relationship to Other Benzothiazole Derivatives

The structural characteristics of this compound can be understood within the broader context of benzothiazole derivatives through systematic comparison with related compounds. The parent compound benzothiazole, with its molecular formula C7H5NS, provides the fundamental aromatic heterocyclic framework shared by all members of this chemical family. The three structural isomers of benzothiazole (1,3-benzothiazole, 1,2-benzothiazole, and 2,1-benzothiazole) establish the basic positional relationships that influence the properties of substituted derivatives.

Comparative analysis with other brominated benzothiazole derivatives reveals important structure-property relationships. For example, 6-bromo-1,3-benzothiazole (molecular formula C7H4BrNS) shares the brominated aromatic system but lacks the propargyl and imine substitutions present in the target compound. This simpler derivative provides a baseline for understanding how additional functional groups modify the chemical and biological properties of the benzothiazole scaffold. The presence of the bromine substituent at the 6-position in both compounds suggests similar electronic effects on the aromatic system, while the additional functionalities in this compound introduce new reactivity patterns and potential applications.

The relationship between the target compound and other functionalized benzothiazole derivatives demonstrates the systematic approach to molecular design within this chemical family. Compounds such as 6-bromo-4-fluoro-1,3-benzothiazol-2-amine illustrate how multiple halogen substituents can be incorporated into the benzothiazole framework, while maintaining the core heterocyclic structure. These comparisons highlight the modular nature of benzothiazole chemistry, where specific functional groups can be systematically introduced or modified to achieve desired properties.

Compound Name Molecular Formula Key Structural Features CAS Number
Benzothiazole C7H5NS Parent heterocyclic scaffold 95-16-9
6-bromo-1,3-benzothiazole C7H4BrNS Single bromine substitution 53218-26-1
This compound C10H7BrN2S Bromine, propargyl, and imine groups 64677-65-2
6-bromo-4-fluoro-1,3-benzothiazol-2-amine C7H4BrFN2S Multiple halogen substitutions Not specified

Recent research has demonstrated the therapeutic potential of benzothiazole derivatives across multiple disease areas, with particular emphasis on anticancer applications. Studies have shown that 2-(4-aminophenyl)benzothiazole exhibits antitumor properties, while other derivatives have demonstrated efficacy against amyotrophic lateral sclerosis. The diversity of biological activities observed among benzothiazole derivatives underscores the importance of understanding structure-activity relationships within this chemical family and positions compounds like this compound within a broader context of potential therapeutic applications.

Properties

IUPAC Name

6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2S/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12/h1,3-4,6,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKWJEHBDZIGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493492
Record name 6-Bromo-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64677-65-2
Record name 6-Bromo-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine typically involves:

  • Construction of the benzothiazole core.
  • Introduction of the bromine substituent at the 6-position.
  • Alkylation at the 3-position with a propargyl group.
  • Formation of the imine functionality at the 2-position.

This sequence can be achieved via multi-step organic synthesis involving cyclization, substitution, and condensation reactions.

Detailed Synthetic Routes

Cyclization and Benzothiazole Core Formation
  • The benzothiazole ring is commonly synthesized by cyclization of 2-aminothiophenol derivatives with appropriate aldehydes or acid derivatives under acidic or catalytic conditions.
  • For the 6-bromo substitution, 2-aminothiophenol precursors bearing a bromine atom at the corresponding position are used to ensure regioselective incorporation.
Propargylation at the 3-Position
  • Alkylation of the benzothiazole nitrogen or carbon at the 3-position with propargyl bromide or propargyl halides is performed under basic conditions, often using potassium carbonate or similar bases in polar aprotic solvents like DMF or acetonitrile.
  • The reaction proceeds via nucleophilic substitution, attaching the prop-2-yn-1-yl group to the benzothiazole scaffold.
Imine Formation at the 2-Position
  • The imine functionality is introduced by condensation of the benzothiazole intermediate with suitable amines or by tautomerization of the benzothiazole-2-thione derivatives.
  • Alternatively, direct formation of the 2-imine can occur during cyclization or via reaction with isothiocyanates under Lewis acid catalysis.

Catalysts and Reaction Conditions

Step Catalyst/Condition Solvent Temperature Yield (%) Notes
Benzothiazole cyclization Acid catalysts (p-TSA, HCl, etc.) Ethanol, water Reflux 70-90 β-cyclodextrin-SO3H catalyst reported as green, reusable solid acid catalyst
Propargylation K2CO3 or NaH DMF, Acetonitrile Room temp to 60°C 75-95 Alkylation proceeds smoothly with propargyl bromide; base choice affects selectivity
Imine formation Lewis acids (BF3·OEt2, Sc(OTf)3) CH2Cl2, DCM 0 to RT 85-99 High regio- and stereoselectivity achieved; BF3·OEt2 with TBAHS enhances ring closure

Mechanistic Insights

  • The cyclization step involves activation of the aldehyde or acid derivative by acid catalysts, facilitating nucleophilic attack by the thiol group of 2-aminothiophenol, leading to ring closure and benzothiazole formation.
  • Propargylation occurs via nucleophilic substitution at the 3-position, where the benzothiazole nitrogen or carbon acts as a nucleophile attacking the propargyl halide.
  • Imine formation is catalyzed by Lewis acids that activate the carbonyl or isothiocyanate groups, promoting nucleophilic attack and subsequent cyclization to form the 2-imine moiety.

Comparative Analysis of Preparation Methods

Method Aspect Acid-Catalyzed Cyclization Lewis Acid-Catalyzed Imine Formation Propargylation Alkylation
Catalyst p-TSA, β-cyclodextrin-SO3H BF3·OEt2, Sc(OTf)3 K2CO3, NaH
Solvent Water, Ethanol Dichloromethane DMF, Acetonitrile
Temperature Reflux (80-100°C) 0 to Room Temperature Room Temperature to 60°C
Yield 70-90% Up to 99% 75-95%
Environmental Impact β-cyclodextrin-SO3H is green catalyst Lewis acids require careful handling Mild bases, moderate solvents
Reaction Time Several hours Minutes to hours 1-4 hours
Selectivity High regioselectivity High regio- and stereoselectivity High regioselectivity

Research Findings and Optimization

  • Use of β-cyclodextrin-SO3H as a heterogeneous solid acid catalyst in aqueous media offers a greener, reusable alternative for benzothiazole ring formation with high yields and easy product isolation.
  • Lewis acid catalysis (e.g., BF3·OEt2) combined with phase transfer catalysts like TBAHS enables regio- and stereoselective synthesis of 2-iminothiazolidine derivatives, which are structurally related to the target compound, indicating potential for high enantioselectivity and yield.
  • Propargylation efficiency depends on the base and solvent; polar aprotic solvents and mild bases favor high yields and minimize side reactions.
  • Multi-component reactions (MCRs) involving thioglycolic acid, aldehydes, and amines have been explored for related thiazolidine derivatives, suggesting potential for one-pot synthesis approaches to similar benzothiazole-imine compounds.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition/Value
Starting Material 6-bromo-2-aminothiophenol or derivative
Cyclization Catalyst β-cyclodextrin-SO3H (solid acid catalyst)
Cyclization Solvent Water or ethanol
Propargylation Base Potassium carbonate (K2CO3)
Propargylation Solvent DMF or acetonitrile
Imine Formation Catalyst BF3·OEt2 or Scandium(III) triflate
Imine Formation Solvent Dichloromethane (CH2Cl2)
Reaction Temperature 0°C to reflux depending on step
Typical Yield Range 70-99%
Reaction Time 1-7 hours depending on step

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Addition Reactions: The alkyne group can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Addition: Electrophiles like halogens or hydrogen halides can be added to the alkyne group.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Addition: Products with the alkyne group converted to alkenes or alkanes.

    Oxidation/Reduction: Products with altered oxidation states of the benzothiazole core.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine, exhibit notable antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents. For example, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Benzothiazole derivatives are known to interact with enzymes involved in cancer pathways, such as glycogen synthase kinase 3 (GSK-3), which plays a role in cell proliferation and survival . In vitro studies have indicated that similar compounds can inhibit cancer cell lines, suggesting that this compound may also possess these properties.

Enzyme Inhibition

Preliminary investigations into the compound's mechanism of action suggest it may act as an enzyme inhibitor. Compounds with similar structures have been shown to modulate the activity of specific enzymes critical in various disease processes, including cancer and inflammation .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, enabling the creation of more complex molecules with potential biological activities. Researchers have explored its use in synthesizing other bioactive compounds through multi-step organic reactions, optimizing conditions to achieve high yields .

Case Studies

StudyFindings
Antimicrobial Activity Compounds structurally related to this compound showed effective inhibition against multiple bacterial strains at concentrations ranging from 12.5 to 100 μg/mL .
Anticancer Activity In vitro assays revealed that similar benzothiazole derivatives inhibited the growth of various cancer cell lines, indicating potential for further development as anticancer agents .
Enzyme Interaction Studies demonstrated that benzothiazole derivatives could inhibit GSK-3 activity by over 50% at concentrations around 10 μM, highlighting their potential as therapeutic agents targeting signaling pathways involved in cancer .

Mechanism of Action

The mechanism of action of 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, such as inhibiting bacterial growth by targeting bacterial enzymes or inducing apoptosis in cancer cells by interacting with cellular proteins .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 6-Bromo vs. 6-Methoxy Substitution: The bromine atom in the target compound enhances electrophilic reactivity and may improve binding to biological targets through halogen bonding.
  • Propargyl vs. Methyl/Aryl Substituents :
    The propargyl group at position 3 offers a reactive alkyne moiety for click chemistry or further functionalization. Comparatively, methyl or aryl groups (e.g., in 3-aryl benzo[d]thiazole-2(3H)-imines) may enhance steric bulk or π-π stacking interactions, as seen in antifungal derivatives like 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones .

Crystal Structure and Stability

  • The crystal structure of 6-bromobenzo[d]thiazol-2-amine (C₇H₅BrN₂S) reveals planar geometry with intermolecular hydrogen bonding involving the amine group . While the target compound’s structure is unreported, the propargyl substituent likely disrupts such interactions, reducing crystallinity compared to simpler analogs.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Spectral Data (¹H-NMR)
6-Bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine (Target) ~257.13 (Theoretical) Not Reported Likely low in H₂O Alkyne proton: δ ~2.5–3.0; Br-C aromatic: δ ~7.5–8.0
6-Bromo-3-methylbenzo[d]thiazol-2(3H)-imine 243.13 Not Reported Ethanol-soluble Methyl: δ ~3.3; Br-C aromatic: δ ~7.8
6-Methoxy-3-(prop-2-yn-1-yl) derivative 299.19 Not Reported Hydrobromide salt enhances H₂O solubility Methoxy: δ ~3.8; Alkyne: δ ~2.9
3-[(5-Aryl-oxadiazolyl)methyl]benzo[d]thiazol-2(3H)-ones 340–400 160–180 DMSO-soluble Oxadiazole protons: δ ~7.2–8.5

Biological Activity

6-Bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine, a compound with the molecular formula C12_{12}H10_{10}BrN2_2S, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities.

The compound features a bromine atom and a propyne group, which may influence its reactivity and biological interactions. The molecular weight is approximately 284.19 g/mol, and it is classified under the benzothiazole derivatives.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study evaluating related compounds demonstrated effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Compound MIC (μg/mL) Target Pathogen
6-Bromo Compound0.22 - 0.25Staphylococcus aureus
Other Derivative0.30 - 0.35Escherichia coli

Anticancer Activity

Benzothiazole derivatives have shown promise as anticancer agents. Specific studies have reported that compounds with similar structures can act as ligands for human adenosine receptors, potentially modulating pathways involved in cancer progression . These interactions suggest that the compound may inhibit tumor growth through receptor-mediated mechanisms.

Anti-inflammatory Activity

In vitro studies have highlighted the anti-inflammatory potential of benzothiazole derivatives. The compound may exert its effects by inhibiting pro-inflammatory cytokines and mediating pathways related to inflammation . This activity is crucial for developing therapeutic agents targeting inflammatory diseases.

Case Studies

Several case studies have explored the efficacy of benzothiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a related benzothiazole compound significantly reduced biofilm formation in Staphylococcus aureus, outperforming traditional antibiotics like Ciprofloxacin .
  • Cancer Cell Line Studies : In vitro assays using cancer cell lines indicated that benzothiazole derivatives could induce apoptosis and inhibit cell proliferation, underscoring their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine, and how can reaction conditions be optimized?

  • The compound can be synthesized via a two-component reaction between diazonium salts and N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide. Optimization involves adjusting reaction time (e.g., 16 hours for thiourea coupling), temperature (room temperature to reflux), and stoichiometric ratios. Yields typically range from 60–75%, with purification via recrystallization (ethanol or ethyl acetate) .
  • Key characterization methods : FT-IR (C=Nimine stretch at ~1595 cm⁻¹), ¹H/¹³C-NMR (aromatic protons at δ 7.0–7.7 ppm, NH proton at δ 10.1 ppm), and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • FT-IR : Identifies the imine C=N stretch (~1595 cm⁻¹) and NH stretching (~3300 cm⁻¹).
  • NMR : ¹H-NMR resolves aromatic protons and the NH proton, while ¹³C-NMR confirms sp² carbons (δ 114–142 ppm).
  • Elemental analysis : Validates stoichiometry (e.g., C 51.15%, Br 26.2%) .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

  • Byproducts may include unreacted thiourea or incomplete cyclization products. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization removes these. Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) ensures reaction completion .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

  • Single-crystal X-ray diffraction (using SHELXL) determines bond lengths, angles, and torsion angles. For example, the thiazole ring planarity (max. deviation <0.005 Å) and dihedral angles (e.g., 10.75° between aromatic planes) clarify spatial arrangements. Disorder in solvent molecules (e.g., CHCl₃) is modeled with partial occupancy .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • DFT calculations (B3LYP/6-31G*) model HOMO-LUMO gaps, electrostatic potential surfaces, and nonlinear optical properties. For related benzo[d]thiazoles, HOMO energies (~-5.8 eV) suggest nucleophilic reactivity at the imine group .

Q. How does structural modification (e.g., substituent variation) influence biological activity?

  • Case study : Analogues with fluoropropyl or morpholinopropyl groups show enhanced σ-1 receptor binding (IC₅₀ < 50 nM) in PET radioligands. Activity correlates with substituent electronegativity and steric bulk .
  • Methodology : Radiolabeling (¹⁸F) and competitive binding assays (using [³H]-(+)-pentazocine) quantify receptor affinity .

Q. What experimental strategies address contradictory data in reaction mechanisms or bioactivity?

  • Mechanistic studies : Isotopic labeling (e.g., ¹⁵N-thiourea) tracks nitrogen migration during cyclization.
  • Bioactivity conflicts : Use orthogonal assays (e.g., MIC testing vs. molecular docking) to validate antibacterial or antidiabetic activity. For example, discrepancies in MIC values may arise from membrane permeability differences, resolved via logP measurements .

Methodological Challenges and Solutions

Challenge Solution Reference
Low synthetic yieldOptimize base (e.g., NaOtBu vs. NaOH) and solvent polarity (DMF vs. EtOH)
Ambiguous NMR assignmentsUse 2D techniques (HSQC, HMBC) to correlate NH with adjacent carbons
Crystal twinningApply SHELXD for twin refinement or collect data at multiple temperatures
Poor metabolic stabilityIntroduce deuterium at labile positions (e.g., NH) to slow CYP450 oxidation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.